molecular formula C18H32O16 B12097279 P(k) Trisaccharide

P(k) Trisaccharide

Cat. No.: B12097279
M. Wt: 504.4 g/mol
InChI Key: OXEVOBRQLSFMMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Di-o-(a-D-mannopyranosyl)-D-mannopyranose is a carbohydrate derivative that belongs to the class of glycosides. This compound is composed of two mannose units linked through glycosidic bonds. It is commonly used in biochemical research and has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Di-o-(a-D-mannopyranosyl)-D-mannopyranose typically involves the glycosylation of mannose derivatives. One common method is the reaction of methyl 3,6-di-O-(a-D-mannopyranosyl)-a-D-mannopyranoside with appropriate glycosyl donors under acidic conditions . The reaction is usually carried out in the presence of a catalyst, such as trifluoromethanesulfonic acid, at elevated temperatures.

Industrial Production Methods

Industrial production of 3,6-Di-o-(a-D-mannopyranosyl)-D-mannopyranose involves large-scale glycosylation processes. These processes often utilize enzymatic methods to achieve high yields and purity. Enzymes such as glycosyltransferases are employed to catalyze the formation of glycosidic bonds between mannose units .

Chemical Reactions Analysis

Types of Reactions

3,6-Di-o-(a-D-mannopyranosyl)-D-mannopyranose undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups on the mannose units can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form deoxy derivatives.

    Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and periodic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of mannose-derived aldehydes or carboxylic acids.

    Reduction: Formation of deoxy-mannose derivatives.

    Substitution: Formation of mannose derivatives with substituted functional groups.

Scientific Research Applications

3,6-Di-o-(a-D-mannopyranosyl)-D-mannopyranose has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Di-o-(a-D-mannopyranosyl)-D-mannopyranose involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzymatic activity by binding to the active site of enzymes, thereby preventing substrate binding and catalysis. Additionally, it can modulate cell signaling pathways by interacting with carbohydrate-binding proteins, influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Di-o-(a-D-mannopyranosyl)-D-mannopyranose is unique due to its specific glycosidic linkage and the absence of additional functional groups, making it a valuable model compound for studying glycosylation and carbohydrate chemistry. Its structural simplicity allows for detailed analysis of its interactions with enzymes and proteins, providing insights into carbohydrate-based mechanisms of action.

Properties

IUPAC Name

4,5,6-trihydroxy-2,3-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-5(23)9(24)16(34-18-15(30)13(28)11(26)7(3-21)32-18)8(4-22)33-17-14(29)12(27)10(25)6(2-20)31-17/h4-21,23-30H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEVOBRQLSFMMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.